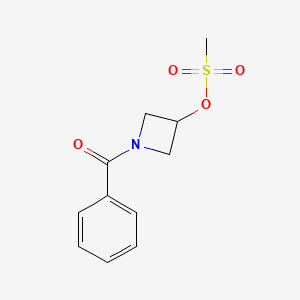

1-Benzoylazetidin-3-yl methanesulfonate

Description

BenchChem offers high-quality 1-Benzoylazetidin-3-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoylazetidin-3-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13NO4S |

|---|---|

Molecular Weight |

255.29 g/mol |

IUPAC Name |

(1-benzoylazetidin-3-yl) methanesulfonate |

InChI |

InChI=1S/C11H13NO4S/c1-17(14,15)16-10-7-12(8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

ZTDSXGJNVRQBTQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1CN(C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

1-Benzoylazetidin-3-yl methanesulfonate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules.

Applications in Organic Synthesis :

- Building Block for Heterocycles : Utilized in the synthesis of other nitrogen-containing heterocycles.

- Precursor for Drug Development : Acts as a precursor for synthesizing pharmaceutical compounds.

Biology

Research indicates that this compound possesses significant biological activities, particularly in antimicrobial and anticancer research.

Biological Activities :

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Medicine

The compound is being explored for its potential therapeutic applications, particularly in drug development.

Drug Development Potential :

- Novel Therapeutic Agents : Research is ongoing to evaluate its effectiveness as a novel therapeutic agent in treating specific diseases.

- Mechanism of Action Studies : Studies focus on how the compound interacts with biological targets, influencing enzyme activities and cellular pathways.

Industry

In industrial applications, 1-benzoylazetidin-3-yl methanesulfonate is utilized in the production of polymers and other materials due to its structural properties.

Industrial Applications :

- Polymer Production : Used as a monomer in the synthesis of specialty polymers.

- Material Science : Explored for its potential use in developing new materials with desirable properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, E. coli | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Drug Development | Potential use as a therapeutic agent |

Table 2: Mechanism of Action Insights

| Mechanism Type | Description | References |

|---|---|---|

| Enzyme Interaction | Influences enzyme activity through binding | |

| Cellular Pathways | Modulates cellular pathways related to cancer |

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of 1-benzoylazetidin-3-yl methanesulfonate showed significant inhibition against multiple bacterial strains. The compound was tested using standard agar diffusion methods, revealing zones of inhibition comparable to established antibiotics.

Case Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines demonstrated that 1-benzoylazetidin-3-yl methanesulfonate induced apoptosis through the intrinsic pathway. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective cell cycle arrest and subsequent cell death.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonate (mesylate) group acts as an excellent leaving group, enabling efficient S<sub>N</sub>2 displacement with diverse nucleophiles.

Mechanism and Conditions

-

S<sub>N</sub>2 Pathway : The reaction proceeds via a bimolecular mechanism, where nucleophiles (e.g., amines, azides, or alkoxides) attack the electron-deficient C3 position of the azetidine ring, displacing the mesylate group .

-

Solvents : Polar aprotic solvents like DMSO or toluene are preferred for optimal reactivity .

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Key Examples

| Nucleophile | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Piperazine | 1-(Piperazin-1-yl)azetidin-3-yl benzoyl | 85% | DMSO, 25°C, 12 h | |

| Potassium phthalimide | 3-Phthalimidoazetidine derivative | 72% | Toluene, 120°C, PTC |

Note : The benzoyl group remains stable under these conditions, serving as a protective group for the azetidine nitrogen.

Cross-Coupling Reactions

1-Benzoylazetidin-3-yl methanesulfonate participates in Pd-catalyzed coupling reactions to form complex heterocycles.

Suzuki-Miyaura Coupling

-

Substrates : Aryl boronic acids or heteroaryl boronic acids.

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf) for heteroaryl partners .

-

Outcome : Substitution at the mesylate-bearing carbon with aryl/heteroaryl groups (e.g., biaryl derivatives) .

Buchwald-Hartwig Amination

-

Nucleophiles : Primary/secondary amines.

-

Conditions : Pd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, 80–100°C .

-

Application : Synthesis of aminobenzofurans or aminobenzothiophenes .

Acidic Hydrolysis

-

Conditions : Mild acid (e.g., 50% formic acid, 20–50°C) cleaves the benzoyl protecting group, yielding 3-aminoazetidine .

-

Mechanism : Protonation of the amide carbonyl facilitates nucleophilic attack by water.

Stability Data

| Parameter | Value | Source |

|---|---|---|

| Thermal Stability | Stable ≤140°C | |

| Hydrolytic Stability | t<sub>1/2</sub> >24 h (pH 7.4, 25°C) |

Caution : Prolonged heating (>140°C) or strong bases (e.g., NaOH) may induce β-elimination, forming azetidine derivatives .

Preparation Methods

Benzoylation of Azetidin-3-ol

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Temperature and Timing

-

Temperature : Room temperature (20–25°C) balances reaction rate and selectivity. Elevated temperatures (>35°C) risk decomposition, as observed in fluorination reactions of mesylates.

-

Duration : 2–4 hours ensures complete conversion without over-mesylation.

Challenges and Mitigation Strategies

Competing Elimination Reactions

Mesylates are prone to β-elimination under basic conditions, particularly in strained rings like azetidines. For example, fluorination of methanesulfonate derivatives in azetidine systems led to elimination byproducts in 23–38% yields. To suppress this:

-

Mitigation : Use stoichiometric base and avoid prolonged heating.

Purification Difficulties

The polar nature of methanesulfonate esters complicates isolation. Recrystallization from aqueous ethanol or acetone/hexane mixtures improves purity.

Comparative Analysis of Alternative Methods

Methanesulfonic Anhydride (MSAA)

Recent advances highlight MSAA as a greener alternative to MsCl. In S-carbonylation reactions, MSAA enabled solvent- and metal-free syntheses with >90% yields. Applied to azetidines, this approach could reduce HCl generation and simplify workup.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for pharmaceutical intermediates.

Industrial-Scale Considerations

Q & A

Q. What synthetic strategies are recommended for preparing 1-Benzoylazetidin-3-yl methanesulfonate with high purity?

- Methodological Answer : A two-step approach is commonly employed: (i) Benzoylation of azetidin-3-ol using benzoyl chloride under anhydrous conditions (e.g., THF, 0–5°C, with triethylamine as a base). (ii) Methanesulfonylation of the resulting 1-benzoylazetidin-3-ol with methanesulfonyl chloride in dichloromethane at room temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Monitor reaction progress by TLC (Rf ~0.3–0.4 in 3:1 hexane:EtOAc). Stability of intermediates should be verified under inert atmospheres to prevent hydrolysis .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Key signals include δ ~3.1–3.3 ppm (CH2SO3), δ ~4.5–5.0 ppm (azetidine CH-O), and aromatic protons (δ ~7.4–8.0 ppm).

- HPLC-MS : Electrospray ionization (ESI+) to confirm molecular ion [M+H]+ (theoretical m/z ~298.3).

- FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (asymmetric S=O stretch).

Cross-validate with reference spectra from structurally analogous methanesulfonates .

Q. What analytical methods are suitable for quantifying trace impurities (e.g., residual methanesulfonic acid)?

- Methodological Answer : GC-FID or LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) provides detection limits of 0.3 µg/g (LOD) and 0.4 µg/g (LOQ). System precision should be <5% RSD, as validated for methyl/ethyl methanesulfonate analogs. For genotoxic impurities, follow ICH Q3A/B guidelines .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution at the azetidine C3 position?

- Methodological Answer : The methanesulfonate group acts as a superior leaving group compared to halides due to its electron-withdrawing sulfonyl moiety. Kinetic studies (e.g., using Eyring plots) reveal an SN2 mechanism, supported by inversion of configuration at the C3 center. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates, with polar aprotic solvents accelerating substitution .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Monitor by HPLC at 40°C (0.1 M HCl/NaOH, 24 hr). Degradation products include benzoylazetidine and methanesulfonic acid.

- Oxidative stress : Use 3% H2O2; observe sulfonate ester cleavage.

- Thermal stability : Store solid samples at 25°C/60% RH for 4 weeks; <2% degradation indicates robust shelf life under standard conditions. Solutions are stable for ≤5 hr at 10°C .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity toward biological targets (e.g., kinases or GPCRs). Pair with MD simulations (GROMACS) to evaluate conformational stability. Validate predictions using in vitro assays (e.g., IC50 determination against cancer cell lines). Compare with analogs like 1-acetylazetidin-3-yl mesylate to identify critical pharmacophores .

Q. How can researchers mitigate risks from genotoxic impurities during synthesis?

- Methodological Answer : Implement QbD principles :

- Control starting materials : Use azetidin-3-ol with ≤0.1% residual epoxide (a potential alkylating agent).

- In-process testing : Monitor methanesulfonyl chloride levels via in-line FTIR.

- Purification : Employ recrystallization (ethanol/water) to remove sulfonate esters below threshold limits (1 ppm). Reference EMA guidelines for mutagenic impurities .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported degradation pathways under varying pH conditions?

- Methodological Answer : Contradictions may arise from differences in solvent systems (e.g., buffered vs. unbuffered solutions). Replicate studies using standardized conditions (e.g., 0.1 M phosphate buffer, pH 7.4 vs. 2.0). Use LC-HRMS to identify degradation products (e.g., m/z 154.1 for methanesulfonic acid). Cross-reference with kinetic models (Arrhenius equation) to predict shelf life .

Environmental and Safety Considerations

Q. What protocols are recommended for handling environmental release of methanesulfonate derivatives?

- Methodological Answer : Despite structural differences from lead methanesulfonate, assume potential aquatic toxicity (LC50 < 1 mg/L for fish). Use adsorbent resins (e.g., activated carbon) to treat wastewater. Conduct bioaccumulation assays (OECD 305) for risk assessment. Follow EPA guidelines for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.